[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-formylbenzoate
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Overview
Description
[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-formylbenzoate is a chemical compound with the molecular formula C16H17NO4 This compound is known for its unique structure, which includes a pyrrole ring substituted with three methyl groups and a benzoate ester with a formyl group
Mechanism of Action
- Based on similar compounds, it may exhibit intercalation with DNA, where it inserts itself between base pairs, potentially affecting DNA replication, transcription, and repair .
Mode of Action
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-formylbenzoate typically involves the condensation of 1,2,5-trimethylpyrrole with 4-formylbenzoic acid under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the ester bond. Common catalysts include acidic or basic catalysts, and solvents such as dichloromethane or ethanol are frequently used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: 4-carboxybenzoate derivative.
Reduction: 4-hydroxymethylbenzoate derivative.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-formylbenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays to investigate enzyme activity or protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its ability to modulate biological pathways or as a precursor for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its unique chemical properties make it suitable for use in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-methylbenzoate
- [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-hydroxybenzoate
- [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-aminobenzoate
Uniqueness
Compared to similar compounds, [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-formylbenzoate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-formylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-8-15(12(2)18(11)3)16(20)10-22-17(21)14-6-4-13(9-19)5-7-14/h4-9H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUTWOSKCKCJJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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